Asarumin A
Description
Asarumin A is a bioactive compound isolated from Asarum forbesii Maxim (commonly known as Du Heng), a plant used extensively in traditional Chinese medicine for its anti-inflammatory and antiallergic properties . Chemically, it is identified as methyl 3S-benzoyloxy-2S-hydroxy-2-isopropylbutyrate (C14H16O6, molecular weight 280.28) . Structurally, it features a benzoyloxy group at the C-3 position and a hydroxyl group at C-2, distinguishing it from related derivatives .
Properties
CAS No. |
126518-75-0 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
[(2S,3S)-3-hydroxy-3-methoxycarbonyl-4-methylpentan-2-yl] benzoate |
InChI |
InChI=1S/C15H20O5/c1-10(2)15(18,14(17)19-4)11(3)20-13(16)12-8-6-5-7-9-12/h5-11,18H,1-4H3/t11-,15-/m0/s1 |
InChI Key |
GKQJMUAJFMIWIU-NHYWBVRUSA-N |
SMILES |
CC(C)C(C(C)OC(=O)C1=CC=CC=C1)(C(=O)OC)O |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OC)O)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(C)OC(=O)C1=CC=CC=C1)(C(=O)OC)O |
Other CAS No. |
126518-75-0 |
Synonyms |
asarumin A methyl 3-benzoyloxy-2-hydroxy-2-isopropylbutyrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Asarumin B, C, and D
- Structural Differences: Asarumin B: Methyl 2R-benzoyloxyisopentanoate (C13H16O5), lacking the hydroxyl and isopropyl groups present in this compound . Asarumin C: Methyl 2R-trans-cinnamoyloxyisopentanoate, with a cinnamoyl substituent instead of benzoyl . Asarumin D: Methyl 2R-piperonyloyloxyisopentanoate, featuring a piperonyl (methylenedioxyphenyl) group .
α-Asarone and β-Asarone
- Structural Features: These isomers are methoxylated phenylpropanoids, differing in the position of the methoxy group on the benzene ring .
- Functional Contrast: α-Asarone: Inhibits CYP3A4 and CYP2D6 enzymes, affecting drug metabolism . β-Asarone: Classified as a carcinogen, contrasting sharply with this compound’s safety profile .
Functionally Similar Compounds
Asarinin
- Source : Isolated from Asarum species and other plants .
- Structure: A lignan with a fused furan ring system, unlike this compound’s esterified phenylpropanoid backbone .
- Activity : Acts as a plant growth inhibitor and insecticide synergist, highlighting divergent applications compared to this compound’s antiallergic role .
Linoleic Acid
Comparative Data Table
Key Research Findings and Implications
Structural-Activity Relationship (SAR): The antiallergic activity of Asarumin derivatives correlates with esterification at the C-2/C-3 positions, as non-esterified analogues (e.g., elemicin) are inactive .
Q & A
Q. How can multidisciplinary approaches integrate natural product chemistry and systems biology for this compound research?
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